molecular formula C23H25N3O5S B2712931 3,4-dimethoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941947-45-1

3,4-dimethoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2712931
CAS No.: 941947-45-1
M. Wt: 455.53
InChI Key: RZDWCAYVLFVIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

Molecular structures of related compounds were reported to consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .

Scientific Research Applications

Synthesis and Biological Activity

Research on structurally related compounds has focused on their synthesis and evaluation for various biological activities. For instance, novel compounds with potential anti-inflammatory and analgesic properties have been synthesized from related chemical structures, showing promising COX-2 inhibitory activity, which could suggest applications in drug development for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Evaluation

Another area of research involves the synthesis and antimicrobial evaluation of compounds with a thiazole backbone. These studies aim to explore the potential of these compounds as antimicrobial agents, highlighting a pathway for the development of new antibiotics or antifungal agents (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Photodynamic Therapy Applications

Research into the synthesis and characterization of new compounds also extends to photodynamic therapy (PDT) applications, particularly for cancer treatment. Studies on novel zinc phthalocyanine compounds, for example, show high singlet oxygen quantum yield, suggesting their potential as Type II photosensitizers in PDT (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Corrosion Inhibition

The chemical structure may also find applications in the field of corrosion inhibition. Benzothiazole derivatives, for example, have been studied for their effectiveness in protecting steel against corrosion in acidic environments. These compounds act as adsorbents on the steel surface, providing a barrier against corrosive agents (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, et al., 2016).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzamides and their derivatives have been known to exhibit various biological activities such as antioxidant, analgesic, and anti-inflammatory effects .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-29-18-7-4-15(5-8-18)10-11-24-21(27)13-17-14-32-23(25-17)26-22(28)16-6-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDWCAYVLFVIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.